molecular formula C18H14ClF2N3O2 B2855145 N-(3-chloro-4-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1208730-45-3

N-(3-chloro-4-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Numéro de catalogue: B2855145
Numéro CAS: 1208730-45-3
Poids moléculaire: 377.78
Clé InChI: XOECYXQBPWWPAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chloro-4-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic small molecule based on a pyrazole-carboxamide scaffold, a chemical class known for its significant potential in medicinal chemistry and drug discovery . This compound features a 1,4-disubstituted-1H-pyrazole core, a structure frequently investigated for its diverse biological activities. The molecular architecture incorporates a 4-ethoxy group and two distinct aromatic systems: a 4-fluorophenyl ring on the pyrazole nitrogen and a 3-chloro-4-fluorophenyl carboxamide moiety at the 3-position. This specific arrangement of halogenated aromatic rings and alkoxy substitution is strategically designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, which are critical parameters in optimizing drug-like characteristics . Pyrazole derivatives are extensively studied as core scaffolds in developing novel therapeutic agents, with documented research into their cytotoxic, anti-inflammatory, and kinase-inhibitory properties . The structural motif of a pyrazole-3-carboxamide is a privileged framework in heterocyclic chemistry, often serving as a key building block for creating potent and selective bioactive molecules . Related pyrazole-carboxamide compounds have demonstrated potent activity in high-throughput phenotypic screens, showing particular promise as inhibitors of specific kinase superfamilies . For instance, closely related analogues have been identified as selective and orally efficacious Met kinase inhibitors, demonstrating complete tumor stasis in xenograft models and progressing to clinical trials for anticancer therapy . The presence of the 4-ethoxy substituent, as seen in similar structures, is a recognized strategy to improve aqueous solubility and kinase selectivity profile, which are essential for favorable pharmacokinetic properties . This product is provided for research applications and is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies in medicinal chemistry. It is supplied as a solid and should be stored under appropriate conditions to maintain stability. For Research Use Only. Not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF2N3O2/c1-2-26-16-10-24(13-6-3-11(20)4-7-13)23-17(16)18(25)22-12-5-8-15(21)14(19)9-12/h3-10H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOECYXQBPWWPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Biochemical Pathways

The inhibition of EGFR tyrosine kinase by N-(3-chloro-4-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide affects multiple biochemical pathways. The primary pathway is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival. By inhibiting EGFR, this compound prevents the activation of this pathway, leading to reduced proliferation and increased apoptosis (cell death) in cells where the EGFR pathway is abnormally active.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrazole Carboxamides

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents/Modifications Biological Activity/Notes Reference
N-(3-chloro-4-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide C₁₉H₁₅ClF₂N₃O₂ - 4-Ethoxy group
- 3-Chloro-4-fluorophenyl carboxamide
Potential kinase inhibitor; under preclinical study
N-(3-Chloro-4-fluorophenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (7d) C₁₉H₁₄ClF₂N₅ - Pyrazolo[3,4-d]pyrimidine core
- 3-Methyl substituent
Anticancer activity (EGFR/ErbB2 inhibition)
4-Acetamido-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide C₁₂H₁₁FN₄O₂ - Acetamido group at position 4
- Simplified phenyl substitution
No explicit activity reported; used in SAR studies
1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide C₁₈H₁₇FN₄O₂ - Triazole core
- 5-Methyl group
Structural analogue with unknown activity
N-(2,4-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide C₂₁H₂₁FN₃O₄ - 2,4-Dimethoxyphenyl carboxamide Solubility-enhanced variant
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide C₂₆H₂₄FN₅S - Thiocarboxamide group
- Triazole and dihydropyrazole fusion
Investigated for anti-inflammatory activity

Key Differences and Implications

a) Core Heterocycle Modifications
b) Substituent Effects
  • Ethoxy vs. Methyl Groups : The ethoxy group in the target compound improves solubility compared to methyl-substituted analogues (e.g., 7d), which may enhance bioavailability .

Preclinical Data

  • BI80645 : A closely related compound (CAS 1210697-94-1) with a 2-methoxyphenylmethyl carboxamide group shows improved pharmacokinetic profiles, suggesting the target compound’s carboxamide substituent can be optimized for enhanced efficacy .

Q & A

Basic: What are the key synthetic routes for N-(3-chloro-4-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes, including:

  • Coupling Reactions : Amide bond formation between the pyrazole-carboxylic acid derivative and the 3-chloro-4-fluorophenylamine moiety using coupling agents like EDCI or HOBt .
  • Functional Group Introduction : Ethoxy and fluorophenyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling under palladium catalysis .
  • Optimization : Critical parameters include solvent polarity (e.g., DMF for solubility), temperature (60–100°C for coupling efficiency), and catalyst loading (1–5 mol% Pd for cross-coupling) .

Basic: What spectroscopic and analytical methods are used to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions (e.g., ethoxy protons at δ 1.3–1.5 ppm, aromatic fluorophenyl signals) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 433.1) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Carboxamide C=O stretch (~1650 cm1^{-1}) and aromatic C-F stretches (~1200 cm1^{-1}) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can computational modeling guide the design of synthetic pathways for this compound?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, identifying energetically favorable pathways .
  • Solvent/Catalyst Screening : Molecular dynamics simulations assess solvent effects (e.g., dielectric constant) and catalyst-substrate interactions to optimize yields .
  • Docking Studies : Preliminary binding affinity predictions with target proteins (e.g., kinases) prioritize synthetic analogs for biological testing .

Advanced: How can researchers resolve contradictions in bioactivity data across different assays?

  • Dose-Response Curves : Validate IC50_{50} values using standardized protocols (e.g., ATP-based kinase assays vs. cell viability assays) to distinguish target-specific vs. cytotoxic effects .
  • Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Structural Analog Comparison : Compare with derivatives lacking the 3-chloro-4-fluorophenyl group to isolate pharmacophore contributions .

Basic: What are the primary biological targets or therapeutic areas under investigation for this compound?

  • Kinase Inhibition : Potency against tyrosine kinases (e.g., EGFR, VEGFR) due to the pyrazole-carboxamide scaffold’s ATP-competitive binding .
  • Antimicrobial Activity : Fluorophenyl and chloro groups enhance membrane penetration, targeting bacterial efflux pumps .
  • Neuroprotective Potential : Preliminary in vitro data suggest modulation of neurotransmitter receptors (e.g., GABAA_A) via hydrophobic interactions .

Advanced: What strategies mitigate challenges in scaling up synthesis without compromising yield?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., amide coupling) .
  • Catalyst Recycling : Immobilized palladium catalysts reduce costs in cross-coupling steps .
  • Green Solvents : Switch to cyclopentyl methyl ether (CPME) or water-miscible solvents to enhance sustainability .

Basic: How does the compound’s solubility and stability profile influence experimental design?

  • Solubility : Low aqueous solubility (<10 µg/mL) necessitates DMSO stocks for in vitro assays; co-solvents (e.g., PEG-400) improve bioavailability in in vivo studies .
  • Stability : Hydrolysis of the ethoxy group under acidic conditions requires pH-controlled storage (pH 6–8) .

Advanced: How can researchers validate off-target effects in kinase inhibition studies?

  • Kinome-Wide Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 400+ kinases .
  • CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. kinase-deficient cell lines .
  • Molecular Dynamics Simulations : Predict binding to non-target kinases (e.g., ABL1) via hydrogen-bonding and hydrophobic interactions .

Basic: What are the critical structural features influencing this compound’s reactivity and bioactivity?

  • Halogenated Aromatic Rings : The 3-chloro-4-fluorophenyl group enhances lipophilicity (logP ~3.5) and π-π stacking with kinase active sites .
  • Pyrazole Core : Rigid planar structure facilitates ATP-binding pocket interactions .
  • Ethoxy Group : Modulates solubility and metabolic stability by steric hindrance of cytochrome P450 oxidation .

Advanced: What methodologies address discrepancies in in vitro vs. in vivo efficacy data?

  • Pharmacokinetic Profiling : Measure plasma half-life, Cmax_{max}, and tissue distribution to identify bioavailability bottlenecks .
  • Metabolite Identification : LC-MS/MS detects active metabolites (e.g., de-ethylated derivatives) that may contribute to in vivo activity .
  • Tumor Xenograft Models : Correlate in vitro IC50_{50} with tumor growth inhibition in nude mice, adjusting dosing regimens for optimal exposure .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.